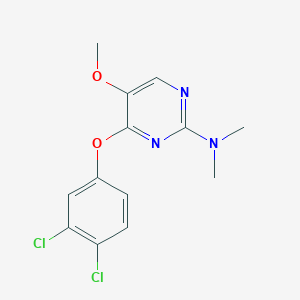![molecular formula C20H15NOS B3036969 2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole CAS No. 400087-91-4](/img/structure/B3036969.png)
2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole
Vue d'ensemble
Description
2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole is an organic compound that is used in the synthesis of a variety of compounds, ranging from pharmaceuticals to food additives. It is a versatile compound, with a wide range of applications in scientific research.
Applications De Recherche Scientifique
Fluorescent Probes Sensing pH and Metal Cations
Research on benzothiazole derivatives like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue demonstrated their application as fluorescent probes. These probes are sensitive to pH changes, especially around pH 7-8, and can sense magnesium and zinc cations due to large fluorescence enhancement under basic conditions. The high sensitivity and selectivity in metal cation detection are attributed to the high acidity of the fluorophenol moiety in these compounds (Tanaka et al., 2001).
pH Sensing in Physiological Conditions
A benzothiazole-based aggregation-induced emission luminogen was synthesized for highly sensitive physiological pH sensing. This compound, capable of multifluorescence emissions, was used as a ratiometric fluorescent chemosensor to detect pH fluctuations in biosamples and neutral water samples. Its sensitivity and selectivity make it suitable for monitoring pH changes in physiological environments (Li et al., 2018).
Antitumor Activity
Benzothiazole derivatives have shown significant antitumor activity. For instance, 2-(4-Aminophenyl)benzothiazole molecules, especially those substituted in the phenyl ring, inhibited specific human ovarian carcinoma cell lines. These molecules demonstrated potent and selective inhibition, indicating their potential as antitumor agents (Bradshaw et al., 1998).
Chemical Sensing and Photophysical Properties
Benzothiazole derivatives are also utilized in chemical sensing and studying photophysical properties. For example, a study on 2-(2'-hydroxyphenyl)benzothiazole-based compounds revealed their aggregation-induced emission enhancement due to restricted intramolecular motion, highlighting their utility in photophysical dynamics studies (Qian et al., 2007).
Corrosion Resistance in Industrial Applications
In industrial applications, benzothiazole derivatives have been investigated for enhancing corrosion resistance. Research on compounds like 2-phenyl-benzothiazole showed their potential in significantly improving the corrosion resistance of mild steel in acidic solutions. These findings are crucial for applications in material sciences and engineering (Salarvand et al., 2017).
Propriétés
IUPAC Name |
2-[3-(phenoxymethyl)phenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NOS/c1-2-9-17(10-3-1)22-14-15-7-6-8-16(13-15)20-21-18-11-4-5-12-19(18)23-20/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCHCYBZKSKJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Phenoxymethyl)phenyl]-1,3-benzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-morpholino-1-ethanone](/img/structure/B3036889.png)
![1-(4-Benzylpiperazino)-2-[2-(4-chlorophenyl)-2-adamantyl]-1-ethanone](/img/structure/B3036890.png)
![3-cyano-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B3036894.png)
![3-chloro-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3036895.png)
![(3E)-3-(dimethylaminomethylidene)-4-(4-fluorophenyl)-5-[(E)-methoxyiminomethyl]-1-(4-methoxyphenyl)pyrrol-2-one](/img/structure/B3036896.png)
![5-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)-(3-methoxy-2-prop-2-enoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3036897.png)
![Diethyl 2-(3,5-dimethylpyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate](/img/structure/B3036898.png)

![5-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B3036901.png)


![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B3036906.png)
![2,5-Dimethyl-4,6-diphenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B3036908.png)
![4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide](/img/structure/B3036909.png)